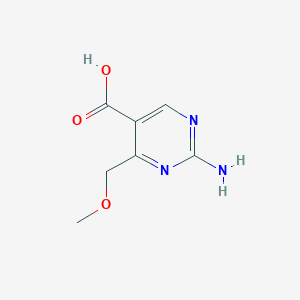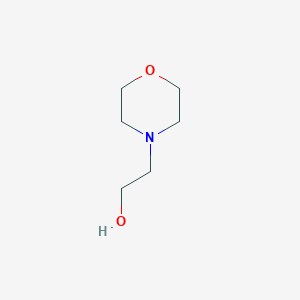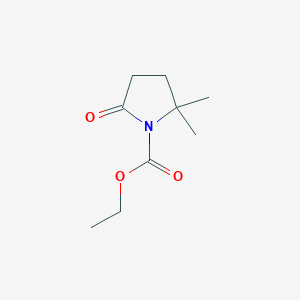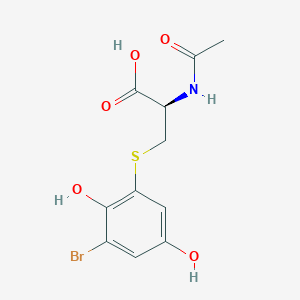
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine (ADMA) is a naturally occurring molecule that is found in human plasma and urine. It is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated in the pathogenesis of various diseases, including cardiovascular disease, renal disease, and diabetes.
Mecanismo De Acción
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to nitric oxide (NO). This results in decreased NO production and impaired endothelial function. N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine also promotes oxidative stress and inflammation, which contribute to the pathogenesis of various diseases.
Efectos Bioquímicos Y Fisiológicos
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to have a number of biochemical and physiological effects, including decreased NO production, impaired endothelial function, increased oxidative stress and inflammation, and altered gene expression. These effects contribute to the pathogenesis of various diseases, as discussed above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has several advantages for lab experiments, including its ability to inhibit NOS and its role in the pathogenesis of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research on N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine, including the development of more selective inhibitors of NOS, the identification of novel biomarkers for disease risk assessment, and the exploration of the role of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine in other disease states. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine and to develop more effective therapeutic strategies for the treatment of diseases associated with N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine.
Métodos De Síntesis
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods include the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a Lewis acid or the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been extensively studied in the context of cardiovascular disease, renal disease, and diabetes. In cardiovascular disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of adverse outcomes in patients with coronary artery disease and heart failure. It has also been implicated in the pathogenesis of hypertension and atherosclerosis. In renal disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of progression to end-stage renal disease in patients with chronic kidney disease. It has also been implicated in the pathogenesis of proteinuria and glomerulosclerosis. In diabetes, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of microvascular and macrovascular complications. It has also been implicated in the pathogenesis of insulin resistance and endothelial dysfunction.
Propiedades
Número CAS |
126190-18-9 |
|---|---|
Nombre del producto |
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine |
Fórmula molecular |
C11H12BrNO5S |
Peso molecular |
350.19 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1 |
Clave InChI |
NWHGRDNQEXMEMK-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
Sinónimos |
2-bromo-6-(N-acetylcystein-S-yl)hydroquinone 6-BACYHQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



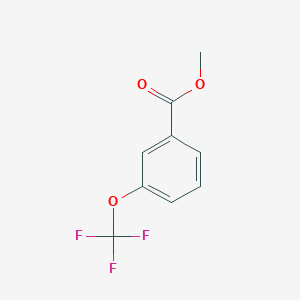
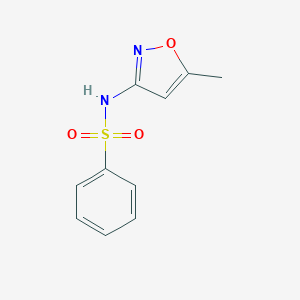
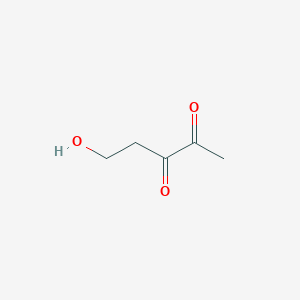
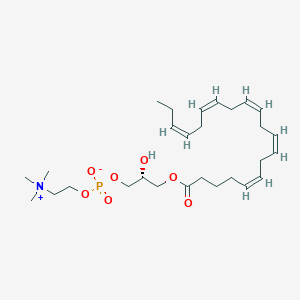
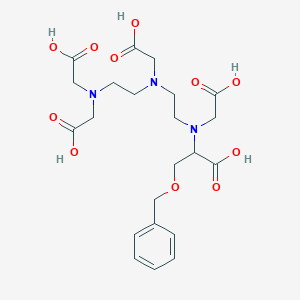
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)
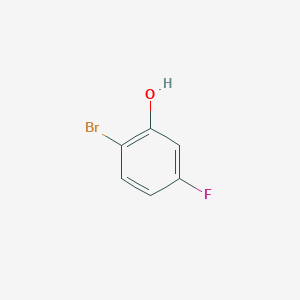
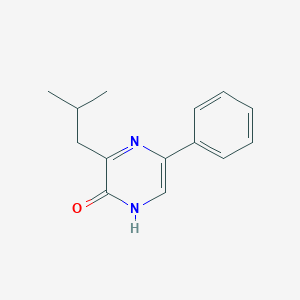
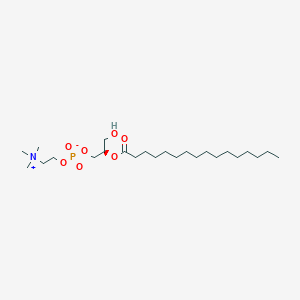
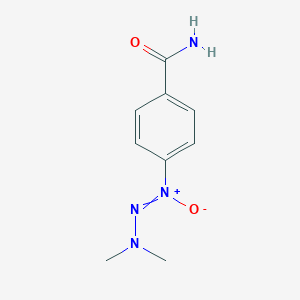
![Benzo[ghi]perylene](/img/structure/B138134.png)
